2-(2-Phenylethenyl)-1H-perimidine
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Overview
Description
2-(2-Phenylethenyl)-1H-perimidine: is an organic compound that belongs to the class of perimidines, which are heterocyclic compounds containing a perimidine ring system This compound is characterized by the presence of a phenylethenyl group attached to the perimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethenyl)-1H-perimidine can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable phosphonium ylide and a perimidine derivative can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the use of appropriate catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethenyl)-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(2-Phenylethenyl)-1H-perimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but different core structure.
2-(2-Phenylethyl)imidazole: Another compound with a phenylethyl group attached to an imidazole ring.
Properties
CAS No. |
51784-19-1 |
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Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-1H-perimidine |
InChI |
InChI=1S/C19H14N2/c1-2-6-14(7-3-1)12-13-18-20-16-10-4-8-15-9-5-11-17(21-18)19(15)16/h1-13H,(H,20,21) |
InChI Key |
LITPBOJXNWUOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
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